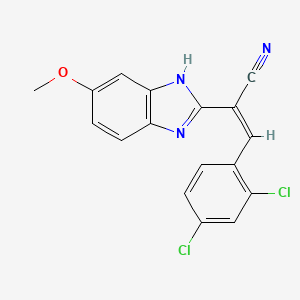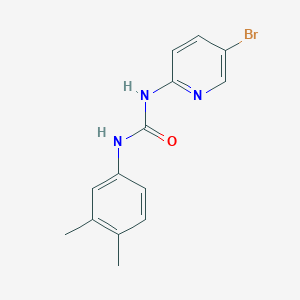![molecular formula C15H26Cl2N2O2 B5465907 N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as AMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. AMTB is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in various physiological and pathological processes.
作用機序
N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride acts as a selective antagonist of TRPA1 ion channels, which are involved in various physiological and pathological processes, including pain sensation, inflammation, and airway hyperreactivity. TRPA1 channels are activated by various stimuli, such as cold, heat, oxidative stress, and chemical irritants, and play a crucial role in sensory transduction and nociception. By blocking the TRPA1 channels, this compound can inhibit the activation of these channels and reduce the associated physiological and pathological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. For example, this compound can inhibit the TRPA1-mediated calcium influx and intracellular signaling pathways in sensory neurons, which can reduce the pain sensation and inflammation. This compound can also inhibit the TRPA1-mediated contraction of airway smooth muscle cells, which can alleviate the airway hyperreactivity. Moreover, this compound can modulate the release of various neurotransmitters and cytokines, which can affect the neuronal and immune responses.
実験室実験の利点と制限
N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several advantages for lab experiments, such as its selectivity, potency, and availability. This compound is a selective antagonist of TRPA1 channels and does not affect other ion channels or receptors. This compound is also a potent antagonist of TRPA1 channels and can inhibit their activity at low concentrations. Moreover, this compound is commercially available and can be easily synthesized in the lab. However, this compound also has some limitations for lab experiments, such as its solubility and stability. This compound is poorly soluble in water and requires the use of organic solvents or surfactants. This compound is also unstable in some experimental conditions and can degrade or oxidize over time.
将来の方向性
There are several future directions for further research on N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride and TRPA1 channels. First, more studies are needed to investigate the role of TRPA1 channels in different physiological and pathological processes, such as cardiovascular diseases, cancer, and metabolic disorders. Second, more potent and selective TRPA1 antagonists are needed to overcome the limitations of this compound and improve the therapeutic efficacy. Third, more studies are needed to investigate the potential side effects and toxicity of TRPA1 antagonists, especially in long-term and high-dose treatments. Fourth, more studies are needed to investigate the potential interactions of TRPA1 antagonists with other drugs or therapies, such as opioids, nonsteroidal anti-inflammatory drugs, and immunomodulators. Overall, the research on this compound and TRPA1 channels has the potential to provide new insights into the pathophysiology of various diseases and develop new therapeutic strategies.
合成法
The synthesis of N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride involves several steps, starting from the reaction of 4-allyloxy-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine, which is further reacted with hydrochloric acid to give this compound dihydrochloride. The overall yield of the synthesis is around 30%.
科学的研究の応用
N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been used in various scientific research studies to investigate the role of TRPA1 ion channels in different physiological and pathological processes. For example, this compound has been used to study the involvement of TRPA1 in pain sensation, inflammation, and airway hyperreactivity. This compound has also been used to investigate the potential therapeutic effects of TRPA1 antagonists in various diseases, such as asthma, chronic obstructive pulmonary disease, and neuropathic pain.
特性
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-5-10-19-14-7-6-13(11-15(14)18-4)12-16-8-9-17(2)3;;/h5-7,11,16H,1,8-10,12H2,2-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIQCRYKNRPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=C(C=C1)OCC=C)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(3,4-dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5465827.png)
![N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5465831.png)
![7-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5465838.png)

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)

![3-({[4-(1-piperidinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5465878.png)
![N-(3-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5465884.png)
![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)


![4-ethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5465903.png)